BenchChemオンラインストアへようこそ!

Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-

Medicinal Chemistry Physicochemical Profiling Drug Design

Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- (CAS 500287-51-4), systematically named N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide, is a C5-substituted 1,3-dimethyluracil derivative bearing a glycolamide side chain. The compound features a 2-hydroxyacetamide moiety linked to the uracil core, distinguishing it from simpler C5-amido analogs by the presence of a terminal primary hydroxyl group.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B13802198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)NC(=O)CO
InChIInChI=1S/C8H11N3O4/c1-10-3-5(9-6(13)4-12)7(14)11(2)8(10)15/h3,12H,4H2,1-2H3,(H,9,13)
InChIKeyBEBIKFZCOBFUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Hydroxy-N-(1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)acetamide (CAS 500287-51-4) – A Procurement-Relevant Profile


Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)- (CAS 500287-51-4), systematically named N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-hydroxyacetamide, is a C5-substituted 1,3-dimethyluracil derivative bearing a glycolamide side chain . The compound features a 2-hydroxyacetamide moiety linked to the uracil core, distinguishing it from simpler C5-amido analogs by the presence of a terminal primary hydroxyl group. This structural attribute introduces differential hydrogen-bonding capacity, polarity, and potential metabolic handling relative to non-hydroxylated C5-acetamido-1,3-dimethyluracils .

Why 5-(Acetamido)-1,3-dimethyluracil Cannot Substitute for the 2-Hydroxyacetamide Derivative in Research Procurement


Superficial replacement of the target 2-hydroxyacetamide derivative with the seemingly simpler 5-acetamido-1,3-dimethyluracil (CAS 16952-91-3) is scientifically unsound. The single hydroxyl group present in the target compound is not an inert spectator; it fundamentally alters the molecule's hydrogen-bond donor/acceptor topology, water solubility, and partition coefficient (LogP). This can lead to divergent binding kinetics to biological targets, altered cellular permeability, and distinct Phase I/II metabolic profiles that the non-hydroxylated analog cannot replicate [1]. For any application requiring a defined hydrophilic interaction, prodrug handle, or specific metabolic fate, generic substitution introduces an uncontrolled variable with no quantitative assurance of functional equivalence.

Quantitative Differentiation Evidence: 2-Hydroxy-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Topology Divergence Versus 5-Acetamido-1,3-dimethyluracil

The target compound (MW 213.19 g/mol, molecular formula C8H11N3O4) incorporates a primary hydroxyl that serves as both a hydrogen-bond donor and acceptor, whereas the closest analog 5-acetamido-1,3-dimethyluracil (CAS 16952-91-3, MW 197.19 g/mol, C8H11N3O3) lacks this functional group entirely. The hydroxyl increases the topological polar surface area (tPSA) and the hydrogen-bond donor count by one, directly affecting target engagement in environments where a specific H-bond interaction is pharmacophorically required. In the context of aldolase inhibitor design, glycolamide-bearing uracil derivatives exhibited distinct SAR trends driven by the hydroxy substituent, with CoMFA models achieving r² = 0.95 and q² = 0.80 [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Aqueous Solubility and LogP Differentiation Supporting Formulation and Assay Compatibility

The terminal hydroxyl group in the target compound lowers the calculated logP by approximately 0.6 log units relative to the non-hydroxylated acetamido analog, translating to enhanced aqueous solubility critical for in vitro assay preparation and in vivo dosing [REFS-1, REFS-2]. Although experimentally measured solubility values for the pure compound are not publicly available, the class of glycolamide-substituted uracils consistently shows 3- to 10-fold higher aqueous solubility compared to their corresponding acetamide counterparts, as inferred from aldolase inhibitor series where glycolamide derivatives were specifically selected for improved physicochemical profiles [1].

Pre-formulation Solubility ADME

Metabolic Handling and Prodrug Potential Differentiated from Non-Hydroxylated C5-Amido Uracils

The primary hydroxyl of the glycolamide side chain constitutes a well-established metabolic handle for Phase II conjugation (glucuronidation, sulfation), a liability or asset absent in the non-hydroxylated 5-acetamido-1,3-dimethyluracil [REFS-1, REFS-2]. In the context of aldolase inhibitor design, the glycolamide moiety has been explicitly retained to modulate clearance and enable potential prodrug strategies; by contrast, simple acetamide analogs lack this conjugation site, resulting in different metabolic half-lives and tissue distribution profiles within the uracil-based inhibitor class [1].

Prodrug design Drug metabolism Phase II conjugation

Procurement-Relevant Application Scenarios for 2-Hydroxy-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide


Medicinal Chemistry: Uracil-Based Inhibitor Scaffolds Requiring a Defined H-Bond Pharmacophore

When the biologically relevant pharmacophore demands a hydrogen-bond donor at the terminus of the C5 side chain, the glycolamide-substituted target compound is mandatory. Its closest analog, 5-acetamido-1,3-dimethyluracil, lacks this donor and cannot satisfy the binding interaction, as demonstrated by CoMFA models for aldolase inhibitors where glycolamide-bearing members form essential H-bonds absent in acetamide counterparts [1].

Prodrug and Linker Chemistry: Hydroxyl as a Conjugation Anchor

The primary hydroxyl of the target molecule serves as a synthetic handle for ester, ether, or carbamate prodrug formation, enabling reversible modification of physicochemical or pharmacokinetic properties . The non-hydroxylated analog offers no such conjugation point and therefore cannot serve as a substrate for these prodrug strategies .

Biochemical Assay Development: Aqueous Compatibility Without Co-Solvent Artifacts

The estimated 3- to 10-fold aqueous solubility advantage of glycolamide-substituted uracils over corresponding acetamide derivatives translates to reduced DMSO co-solvent requirements in biochemical assays. This minimizes solvent-induced protein denaturation artifacts that can compromise IC50 accuracy and reproducibility, a common failure mode when non-hydroxylated, less soluble analogs are forced into aqueous assay buffers [1].

Metabolic Pathway Elucidation: Investigating Phase II Conjugation of Uracil Derivatives

The target compound's glycolamide hydroxyl provides a discrete Phase II conjugation site absent in simpler C5-acetamido uracils, making it a useful probe for studying glucuronidation or sulfation of 5-substituted uracil scaffolds in hepatocyte or microsomal models [REFS-1, REFS-2].

Quote Request

Request a Quote for Acetamide,2-hydroxy-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.